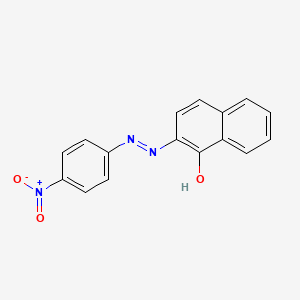

((4-Nitrophenyl)azo)naphthol

Beschreibung

BenchChem offers high-quality ((4-Nitrophenyl)azo)naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-Nitrophenyl)azo)naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1081769-89-2 |

|---|---|

Molekularformel |

C16H11N3O3 |

Molekulargewicht |

293.28 g/mol |

IUPAC-Name |

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |

InChI-Schlüssel |

HPHIPYYTKHFLPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

((4-Nitrophenyl)azo)naphthol: Structural Isomerism & Chemical Properties

This technical guide provides a comprehensive analysis of ((4-Nitrophenyl)azo)naphthol , addressing its structural isomerism, physicochemical properties, and applications in research and drug development.[1][2]

Executive Summary

((4-Nitrophenyl)azo)naphthol refers to a class of azo dyes formed by the coupling of diazotized 4-nitroaniline with naphthol.[1][2] In research and industrial contexts, this chemical identity splits into two distinct positional isomers with divergent applications:

-

1-[(4-Nitrophenyl)diazenyl]-2-naphthol (Para Red): A historic pigment used in dye chemistry and antimicrobial modeling.[1][2] It is the thermodynamic sink of the coupling reaction with

-naphthol.[1][2] -

4-[(4-Nitrophenyl)diazenyl]-1-naphthol (Magneson II): An analytical reagent used for the colorimetric detection of Magnesium (Mg²⁺) and as a pH indicator.[1][2]

This guide distinguishes these isomers, focusing on the Azo-Hydrazone Tautomerism —a critical phenomenon affecting their spectral properties and biological stability.[3]

Chemical Identity & Structural Analysis

The core structure consists of a naphthalene ring linked to a 4-nitrophenyl group via an azo (-N=N-) bridge.[1][2] The position of the hydroxyl (-OH) group on the naphthalene ring dictates the electronic environment and tautomeric equilibrium.[1][2]

2.1 Isomer Comparison

| Feature | Para Red (Isomer A) | Magneson II (Isomer B) |

| IUPAC Name | 1-[(4-Nitrophenyl)diazenyl]-2-naphthol | 4-[(4-Nitrophenyl)diazenyl]-1-naphthol |

| Precursors | 4-Nitroaniline + 2-Naphthol | 4-Nitroaniline + 1-Naphthol |

| CAS Number | 6410-10-2 | 5290-62-0 |

| Primary State | Hydrazone tautomer (Solid/Solution) | Azo/Hydrazone equilibrium |

| Key Application | Pigment, Antimicrobial research | Mg²⁺ Indicator, pH Indicator |

2.2 Azo-Hydrazone Tautomerism

For drug development professionals, understanding this tautomerism is vital as it influences lipophilicity, binding affinity, and metabolic reduction rates (azo-reductase activity).[1][2]

-

Mechanism: The proton from the hydroxyl group migrates to the azo nitrogen, converting the Azo form (OH, N=N) to the Hydrazone form (=O, N-NH).[2]

-

Para Red Specifics: Due to intramolecular hydrogen bonding between the carbonyl oxygen and the hydrazone hydrogen, Para Red exists almost exclusively in the Hydrazone form in the solid state.[2]

Figure 1: Tautomeric Equilibrium Logic

Caption: Logical flow of proton transfer driving the transition between Azo and Hydrazone tautomers.

Physicochemical Properties

The nitro group (-NO₂) acts as a strong electron-withdrawing group (EWG), intensifying the color (bathochromic shift) and increasing the acidity of the phenolic proton.[1][2]

| Property | Value (Para Red) | Value (Magneson II) | Context |

| Melting Point | 246–250 °C (dec) | 270–280 °C (dec) | High thermal stability due to intermolecular stacking.[1][2] |

| pKa | ~8.5 | 8.19 ± 0.40 | Relevant for physiological pH stability.[1] |

| Solubility | Low (Water)High (Toluene, EtOH) | Low (Water)Soluble in alkaline solution | Magneson II dissolves in base to form a blue anionic complex.[1] |

| ~480–490 nm (Red) | ~572 nm (in NaOH) | Magneson II shifts Blue/Violet in basic Mg²⁺ presence.[1] |

Synthesis Protocol: Diazotization & Coupling

This protocol describes the synthesis of Para Red (1-[(4-nitrophenyl)diazenyl]-2-naphthol).[1][2] This is a standard workflow for generating azo libraries in medicinal chemistry.[1]

Safety Warning: Diazo compounds are unstable.[1] Maintain temperature < 5°C. 4-Nitroaniline is toxic.[1][2]

Step-by-Step Methodology

-

Diazotization (Electrophile Generation):

-

Dissolve 1.4 g 4-Nitroaniline in 30 mL of 3M HCl. Heat gently to dissolve, then cool to 0–5°C in an ice bath.

-

Add a pre-cooled solution of 0.7 g Sodium Nitrite (NaNO₂) in 5 mL water dropwise.[1][4]

-

Mechanism:[2] Formation of the nitrosonium ion (

) which attacks the amine to form the diazonium salt ( -

Checkpoint: Solution must remain clear/pale yellow.[1] If opaque, warming occurred.[1]

-

-

Coupling (Nucleophilic Aromatic Substitution):

-

Dissolve 1.44 g 2-Naphthol in 20 mL of 10% NaOH (aq). Cool to 0–5°C.[1][4][5]

-

Rationale: NaOH deprotonates naphthol to naphthoxide, activating the ring (strong nucleophile).[1]

-

Slowly add the Diazonium salt solution to the Naphthoxide solution with vigorous stirring.

-

Observation: Immediate formation of a deep red precipitate.[1][4]

-

-

Isolation & Purification:

Figure 2: Synthesis Pathway

Caption: Reaction flow from amine precursor to final azo dye via diazonium intermediate.

Applications in R&D and Drug Development

5.1 Analytical Chemistry (Magneson II)

Magneson II is a specific reagent for Magnesium.[1][4][6][7]

-

Protocol: In a basic solution (pH > 10), the dye is blue/violet.[1] Upon adding Mg²⁺, it forms a "lake" (adsorption complex) with Magnesium Hydroxide, stabilizing the blue color against fading or shifting.[1]

-

Interference: Heavy metals must be masked (e.g., with cyanide or triethanolamine) to ensure specificity.[1]

5.2 Biological & Pharmaceutical Relevance

-

Metabolic Cleavage (Toxicity): Azo dyes are reduced by azoreductases (hepatic and intestinal flora) into their constituent amines.[1]

-

Antimicrobial Activity: Recent studies suggest 1-(4-nitrophenylazo)-2-naphthol derivatives exhibit inhibitory activity against S. aureus and E. coli, likely due to the disruption of cell wall synthesis or intercalation with DNA, facilitated by the planar aromatic structure.[1][2]

References

-

BenchChem. (2025).[1][4] Magneson II Dye: A Technical Guide for Researchers. Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[1] 4-(4-Nitrophenylazo)-1-naphthol for synthesis. Retrieved from [1][2]

-

PubChem. (2025).[1] ((4-Nitrophenyl)azo)naphthol Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

-

Chinese University of Hong Kong. (n.d.).[1][5] Experiment 8: Synthesis of an Azo Dye. Retrieved from [1][2]

-

ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Retrieved from

Sources

- 1. ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Nitrophenylazo)-1-naphthol | 5290-62-0 | Benchchem [benchchem.com]

- 5. cuhk.edu.hk [cuhk.edu.hk]

- 6. 4-(4-Nitrophenylazo)-1-naphthol | CAS 5290-62-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 4-(4-NITROPHENYLAZO)-1-NAPHTHOL | 5290-62-0 [chemicalbook.com]

Technical Guide: ((4-Nitrophenyl)azo)naphthol (Magneson II)

[1]

Executive Summary & Chemical Identity

((4-Nitrophenyl)azo)naphthol refers to a class of azo dyes featuring a nitrophenyl group coupled to a naphthol ring. In high-precision research and analytical chemistry, this specific nomenclature most frequently designates 4-[(4-nitrophenyl)diazenyl]-1-naphthol , commercially known as Magneson II .

While a structural isomer known as Para Red (1-[(4-nitrophenyl)azo]-2-naphthol) exists and is used in dye chemistry, Magneson II is the dominant reagent in analytical and pharmaceutical applications due to its specificity for magnesium ions (Mg²⁺) and its distinct solvatochromic properties.

Chemical Profile:

Core Mechanism: Azo-Hydrazone Tautomerism

The research utility of Magneson II is driven by its ability to exist in two distinct tautomeric forms: the Azo form and the Hydrazone form. This equilibrium is sensitive to solvent polarity, pH, and metal ion coordination, making the molecule an excellent probe for environmental changes.

The "Push-Pull" Electronic System

The molecule functions as a donor-acceptor (D-π-A) system. The nitro group (

-

Azo Form (Phenol-like): Dominant in non-polar solvents. Characterized by the

linkage. -

Hydrazone Form (Quinone-like): Dominant in polar solvents and the solid state. Characterized by the

linkage and a quinoid ring structure.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shift that dictates the molecule's reactivity and colorimetric response.

Figure 1: The tautomeric equilibrium between the Azo and Hydrazone forms. The shift is driven by proton transfer and stabilized by solvent polarity.

Application I: Analytical Detection of Magnesium (Mg²⁺)

The primary application of Magneson II in drug development and quality control is the qualitative and semi-quantitative determination of Magnesium. Unlike simple complexometric titrations, Magneson II functions via an adsorption mechanism , forming a "Lake" (a pigment-metal complex precipitate).

Mechanism of Action (The "Blue Lake")

In a highly alkaline environment (pH > 12), Magnesium precipitates as Magnesium Hydroxide (

-

Free Dye (Alkaline): Violet/Purple

-

Adsorbed Dye (Mg Complex): Bright Blue Precipitate

This color change is specific; few other cations form stable colored lakes under these conditions without interference masking.

Experimental Protocol: Magnesium Determination

Objective: Confirm the presence of Mg²⁺ in a pharmaceutical salt or biological buffer.

Reagents Required:

-

Test Solution: Sample dissolved in water/dilute HCl.

-

Magneson II Reagent: 0.1% (w/v) solution in 1% NaOH.

-

Alkalizing Agent: 2M Sodium Hydroxide (NaOH).[4]

-

Control: Distilled water.

Step-by-Step Methodology:

| Step | Action | Observation/Rationale |

| 1 | Preparation | Dissolve 10 mg of sample in 1 mL dilute HCl. Neutralize excess acid if necessary. |

| 2 | Reagent Addition | Add 2-3 drops of Magneson II reagent to the test tube. |

| 3 | Alkalization | Add 2M NaOH dropwise until the solution is strongly alkaline. |

| 4 | Verification | Positive: A flocculent blue precipitate forms suspended in a colorless or pale solution.Negative: The solution remains violet/purple (color of the free dye). |

| 5 | Interference Check | If Ammonium ( |

Assay Workflow Diagram

Figure 2: Decision logic for the Magneson II colorimetric assay. The critical checkpoint is the formation of the blue lake precipitate.

Application II: Materials Science & Synthesis

Beyond analysis, ((4-Nitrophenyl)azo)naphthol is utilized in materials science to study Nonlinear Optics (NLO) . The molecule's hyperpolarizability is exploited in the development of optical switches and frequency doublers.

Synthesis Protocol (Diazotization Coupling)

For researchers needing high-purity Magneson II for NLO studies, commercial pigment grades are often insufficient. Laboratory synthesis via azo coupling is the standard.

Reaction Scheme:

-

Diazotization: p-Nitroaniline +

+ -

Coupling: Diazonium salt + 1-Naphthol (in NaOH)

Magneson II.

Critical Control Points:

-

Temperature: Must be kept < 5°C during diazotization to prevent decomposition of the diazonium salt.

-

pH Control: Coupling requires an alkaline medium (pH 9-10) to ensure 1-naphthol exists as the reactive naphthoxide ion.

References

Technical Monograph: Synthesis Mechanism of 1-((4-Nitrophenyl)azo)-2-naphthol (Para Red)

Executive Summary

This technical guide details the synthesis of 1-((4-nitrophenyl)azo)-2-naphthol, historically known as "Para Red."[1] This compound represents a classic example of an azo coupling reaction, a cornerstone in the synthesis of industrial dyes and pigments.[2]

For the research scientist, this synthesis is not merely a color-generation process but a rigorous exercise in controlling electrophilic aromatic substitution (EAS) under kinetically controlled conditions. The protocol relies on the in situ generation of a diazonium electrophile followed by its interception by an activated naphtholic nucleophile. Success depends on precise thermal regulation (

Part 1: Mechanistic Foundations

The synthesis proceeds via two distinct stages: Diazotization and Azo Coupling .[2][3]

Diazotization: Generating the Electrophile

The reaction begins with 4-nitroaniline. Because the nitro group is strongly electron-withdrawing, the amine is less basic, requiring strong acidic conditions to initiate reaction with the nitrosating agent.

-

Formation of Nitrosonium Ion (

): Sodium nitrite reacts with hydrochloric acid to form unstable nitrous acid ( -

N-Nitrosation: The lone pair on the amine nitrogen attacks the nitrosonium ion.

-

Tautomerization & Dehydration: The resulting N-nitrosoammonium species undergoes proton transfer and loss of water to yield the 4-nitrobenzenediazonium ion.

Critical Insight: The 4-nitro group stabilizes the diazonium salt through resonance but also increases the electrophilicity of the terminal nitrogen, making it highly reactive toward coupling.

Azo Coupling: The Nucleophilic Attack

The coupling component is 2-naphthol.[4] In its neutral form, 2-naphthol is a weak nucleophile. We introduce sodium hydroxide to deprotonate the hydroxyl group, forming the naphthoxide ion . This anionic species has significantly higher electron density in the naphthalene ring, specifically at the

-

Regioselectivity: Coupling occurs exclusively at the 1-position (ortho to the oxygen). The 3-position is less activated, and the 6-position is sterically and electronically unfavorable for this EAS.

-

The Transition State: The reaction proceeds through a sigma complex (arenium ion), followed by rapid deprotonation to restore aromaticity and lock in the azo (

) bridge.

Mechanistic Visualization

Figure 1: Reaction pathway showing the conversion of precursors into the active electrophile and nucleophile, culminating in the azo linkage.

Part 2: Experimental Protocol

This protocol is designed for high purity and yield, minimizing side reactions (such as phenol formation via diazo decomposition).

Reagents & Safety Profile

-

4-Nitroaniline (1.4 g, 10 mmol): Toxic/Irritant. Handle in fume hood.

-

Sodium Nitrite (0.7 g, 10 mmol): Oxidizer. Toxic if ingested.

-

2-Naphthol (1.44 g, 10 mmol): Irritant.

-

Concentrated HCl (4 mL): Corrosive.

-

Sodium Hydroxide (10% aq solution): Corrosive.

-

Ice: Essential for thermal control.

Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt (The Electrophile)

-

In a 50 mL Erlenmeyer flask, dissolve 1.4 g of 4-nitroaniline in 4 mL of concentrated HCl diluted with 10 mL of distilled water.

-

Critical Control Point: Cool the mixture to 0–5°C in an ice-salt bath. The amine hydrochloride may precipitate; this is normal.

-

Dissolve 0.7 g sodium nitrite in 3 mL water.

-

Add the nitrite solution dropwise to the amine mixture with vigorous stirring. Maintain temperature below 5°C.

-

Validation: The solution should turn clear (pale yellow). Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required to ensure complete diazotization).

Step 2: Preparation of the Coupling Agent (The Nucleophile)

-

In a separate 100 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% NaOH solution.

-

Cool this solution to 0–5°C .

-

Observation: The solution will be brownish but clear as the naphthol converts to the soluble naphthoxide.

Step 3: The Coupling Reaction

-

Slowly add the diazonium salt solution (from Step 1) into the naphthoxide solution (Step 2) with constant stirring.

-

Note: We add Diazo to Naphthol (Electrophile to Nucleophile) to ensure the nucleophile is always in excess during mixing, preventing side reactions.

-

-

A voluminous bright red precipitate (Para Red) forms immediately.

-

Continue stirring at 0–5°C for 15–20 minutes to ensure completion.

-

Acidify slightly with dilute HCl to neutralize excess base and ensure the dye is fully protonated/precipitated (though Para Red is insoluble in water regardless).

Step 4: Isolation

-

Filter the crude product using a Buchner funnel under vacuum.

-

Wash copiously with cold water to remove salts (NaCl) and unreacted acid/base.

-

Dry in a desiccator or oven at 60°C. Recrystallize from glacial acetic acid or toluene if high purity is required for spectral analysis.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical temperature check point before coupling.

Part 3: Critical Process Parameters (CPP)

To ensure reproducibility and scientific integrity, the following parameters must be controlled:

| Parameter | Specification | Mechanistic Rationale |

| Temperature | Above | |

| pH (Coupling) | High pH is required to maintain the concentration of the naphthoxide ion (the active nucleophile). However, if pH > 11, the diazonium ion reacts with | |

| Addition Rate | Slow/Dropwise | Rapid addition can cause local heating and entrapment of unreacted reagents within the precipitating dye matrix. |

| Stirring | Vigorous | The reaction becomes a heterogeneous slurry; efficient mass transfer is required to ensure stoichiometric contact. |

Part 4: Characterization & Data[3][5]

The synthesized compound (Para Red) is a solvatochromic dye. The following data serves as a reference for product validation.

Spectral Validation Table

| Technique | Signal/Peak | Assignment |

| FT-IR | O-H stretch (Intramolecular H-bonding with azo nitrogen). | |

| C=C Aromatic stretch. | ||

| UV-Vis | ||

| Phenolic -OH (Deshielded due to strong H-bonding). | ||

| (DMSO- | Aromatic protons (Pattern distinct for 1,4-subst. benzene and naphthalene).[5][6] |

Structural Confirmation

The presence of the intramolecular hydrogen bond between the naphthol hydroxyl and the azo nitrogen is a defining feature of Para Red. This locks the molecule into a planar conformation, maximizing

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments (3rd ed.). Wiley-VCH.

-

PubChem. (n.d.). Compound Summary: Para Red (C.I. Pigment Red 1). National Library of Medicine. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.

Sources

((4-Nitrophenyl)azo)naphthol CAS number and molecular weight

Distinguishing Para Red and Magneson II in Research & Development

Executive Summary & Chemical Identity

((4-Nitrophenyl)azo)naphthol refers to a class of azo dyes formed by the coupling of a p-nitrophenyl diazonium species with a naphthol derivative. In the context of research and drug development, this nomenclature almost exclusively refers to two distinct structural isomers: Para Red and Magneson II .

While they share the same molecular weight and elemental formula, their structural connectivity dictates vastly different physicochemical behaviors—one is a lipophilic dye used as a solubility model (Para Red), and the other is a chelating agent for metal ion detection (Magneson II).

Core Physicochemical Data

The following table consolidates the critical identifiers for the two primary isomers. Researchers must verify the specific substitution pattern (1,2- vs 4,1-) before procurement.

| Property | Para Red (Isomer A) | Magneson II (Isomer B) |

| IUPAC Name | 1-[(4-Nitrophenyl)azo]-2-naphthol | 4-[(4-Nitrophenyl)azo]-1-naphthol |

| CAS Number | 6410-10-2 | 5290-62-0 |

| Molecular Weight | 293.28 g/mol | 293.28 g/mol |

| Molecular Formula | C₁₆H₁₁N₃O₃ | C₁₆H₁₁N₃O₃ |

| Appearance | Bright Red Solid | Dark Red/Brown Powder |

| Solubility | Lipophilic (Soluble in Chloroform, Toluene) | Amphiphilic (Soluble in alkaline aqueous media) |

| Primary Application | Hydrophobic probe, Tautomerism model | Magnesium (Mg²⁺) detection, pH indicator |

Structural Dynamics: The Azo-Hydrazone Tautomerism

For researchers in physical organic chemistry and drug formulation, the azo-hydrazone tautomerism of the 1,2-isomer (Para Red) is the most critical mechanistic feature.

Unlike simple azobenzenes, 1-((4-nitrophenyl)azo)-2-naphthol possesses an intramolecular hydrogen bond between the hydroxyl proton and the azo nitrogen. This stabilizes the hydrazone tautomer in the solid state and in polar solvents, while the azo form may exist in equilibrium in non-polar solvents.

-

Why this matters in Drug Dev: This equilibrium mimics the proton-transfer phenomena seen in drug-receptor binding. Para Red serves as a chromogenic probe to map the polarity of binding pockets in proteins or liposomes (solvatochromism).

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism defining the 1,2-isomer's stability.

Figure 1: The intramolecular proton transfer converting the Azo form (left) to the Hydrazone form (right), a key characteristic of the 1,2-isomer.[1]

Synthesis & Methodology

The synthesis of either isomer follows a classic Diazo Coupling pathway. The regioselectivity is controlled by the choice of the coupling component (1-naphthol vs. 2-naphthol) and pH conditions.

Protocol: Synthesis of Para Red (1,2-Isomer)

Objective: Produce high-purity 1-[(4-Nitrophenyl)azo]-2-naphthol for use as an analytical standard.

-

Diazotization (The Electrophile Generation):

-

Dissolve p-nitroaniline (0.01 mol) in 3M HCl (10 mL). Cool to 0–5°C in an ice bath.

-

Critical Step: Add Sodium Nitrite (NaNO₂) solution dropwise. Maintain temperature <5°C to prevent decomposition of the diazonium salt into a phenol.

-

Validation: Test with starch-iodide paper (instant blue/black confirms excess HNO₂, ensuring complete reaction).

-

-

Coupling (The Substitution):

-

Dissolve 2-naphthol (0.01 mol) in 2M NaOH (20 mL). The solution must be alkaline to generate the reactive naphthoxide ion.

-

Slowly add the cold diazonium salt solution to the naphthol solution with vigorous stirring.

-

Observation: A brilliant red precipitate forms immediately.

-

-

Purification:

-

Filter the crude solid. Wash with cold water, then 50% ethanol to remove unreacted starting materials.

-

Recrystallize from glacial acetic acid or toluene for analytical purity.

-

Visualization: Synthesis Pathway

Figure 2: Divergent synthesis pathways. The choice of naphthol isomer dictates the final product structure.

Applications in Research

Magneson II as a Chelation Standard

The 4-((4-nitrophenyl)azo)-1-naphthol isomer (Magneson II) functions as a colorimetric indicator because the azo group and the hydroxyl group are positioned to facilitate coordination with metal ions, specifically Magnesium (Mg²⁺).

-

Mechanism: In alkaline solution (NaOH), the dye is violet. Upon adding Mg²⁺, it forms a bright blue "lake" (adsorption complex) with Mg(OH)₂.

-

Protocol Note: This reaction is specific but requires removal of interfering heavy metals using cyanide or sulfide masking agents if analyzing complex biological fluids.

Para Red in Drug Delivery Models

Due to its high lipophilicity (logP ~ 4.9) and distinct spectral shift, Para Red is used in pharmaceutical research to:

-

Model Hydrophobic Drugs: Mimic the loading efficiency of poorly water-soluble drugs in polymeric nanoparticles.

-

Release Assays: Monitor dye release from liposomes using UV-Vis spectroscopy (λmax ~485 nm in toluene).

Safety & Handling (MSDS Summary)

Both isomers are azo dyes and must be handled with "Genotoxic Alert" protocols in a drug development setting.

-

Hazards: Potential skin sensitizers. Para Red is a known breakdown source of p-nitroaniline (toxic).

-

Storage: Store at room temperature, protected from light.

-

Disposal: High-temperature incineration. Do not release into aqueous waste streams due to persistence.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22917, Para Red. Retrieved from [Link]

- Gordon, P. F., & Gregory, P. (1987).Organic Chemistry in Colour. Springer-Verlag. (Standard text on Azo-Hydrazone tautomerism mechanisms).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Diazo coupling protocols).

Sources

Solubility & Solvatochromic Profile of 1-((4-Nitrophenyl)azo)-2-naphthol (Para Red)

Topic: Solubility & Solvatochromic Profile of 1-((4-Nitrophenyl)azo)-2-naphthol Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and physicochemical behavior of 1-((4-nitrophenyl)azo)-2-naphthol (CAS: 6410-10-2), historically known as Para Red .[1][2][3][4] While primarily utilized as a pigment due to its exceptional insolubility in aqueous media, this compound serves as a critical model system for studying azo-hydrazone tautomerism —a phenomenon relevant to the development of azo-prodrugs and solvatochromic probes.[1][2][3][4] This guide details the thermodynamic solubility profile across solvent classes, elucidates the mechanistic basis of its tautomeric equilibrium, and provides a validated protocol for experimental solubility determination.

Physicochemical Identity & Significance

The molecule exists in a delicate equilibrium between two tautomeric forms: the Azo (enol) form and the Hydrazone (keto) form. This equilibrium is governed by the polarity of the solvent environment and the electron-withdrawing nature of the p-nitro substituent.[1][2][3]

-

Chemical Name: 1-[(4-nitrophenyl)azo]-2-naphthol[1][2][3][4][5][6][7][8]

-

Key Feature: Intramolecular hydrogen bonding stabilizes the hydrazone form, rendering the compound highly crystalline and poorly soluble.

Mechanism of Tautomerism

In the solid state and in polar solvents, the equilibrium shifts strongly toward the Hydrazone form.[10] This shift is driven by the stabilization of the N-H proton via an intramolecular hydrogen bond with the carbonyl oxygen. In non-polar solvents, the Azo form becomes energetically accessible, though the hydrazone often remains dominant due to the strong electron-withdrawing effect of the nitro group.

Caption: Figure 1. Azo-hydrazone tautomeric equilibrium.[1][2][3][4][7] Polar solvents stabilize the charge-separated character of the hydrazone form.[1][2]

Solubility Profile

The solubility of 1-((4-nitrophenyl)azo)-2-naphthol is characterized by its lipophilicity and high lattice energy .[1][2][3][4] It is practically insoluble in water, a property that defines its utility as a pigment but challenges its use in solution-phase assays.[2][4]

Solubility Data Table

| Solvent Class | Solvent | Solubility Status | Observations & Conditions |

| Aqueous | Water | Insoluble | < 0.1 mg/L. Hydrophobic exclusion dominates.[1][2][3][4] |

| Polar Protic | Ethanol | Sparingly Soluble | Very low at RT; slightly soluble at boiling point.[2][4] |

| Methanol | Sparingly Soluble | Similar to ethanol; requires heating.[2][4] | |

| Polar Aprotic | DMSO | Soluble | Soluble upon heating; solution turns deep red (Hydrazone).[2][4] |

| DMF | Soluble | Good solubility; bathochromic shift observed.[2][4] | |

| Acetone | Soluble | Moderate solubility; useful for extraction.[2][4] | |

| Non-Polar | Toluene | Slightly Soluble | Soluble hot; crystallizes upon cooling (Beta-modification).[1][2][3][4] |

| Chloroform | Soluble | Good solvent for spectroscopic analysis.[2][4] | |

| Benzene | Soluble | Historically used; toxic.[2][4] | |

| Acid/Base | Conc. H₂SO₄ | Soluble | Dissolves to form a Magenta solution (protonation).[2][3][4] |

| Alcoholic KOH | Soluble | Dissolves to form a Purple solution (deprotonation).[2][4] |

Technical Note: The "solubility" in organic solvents like toluene is often temperature-dependent.[1][2][3][4] Researchers should expect precipitation upon cooling saturated solutions.[2][3][4] The solution color is a direct indicator of the tautomeric state: Yellow/Orange indicates a shift toward the Azo form, while Red/Purple indicates the Hydrazone form or ionization.

Experimental Protocol: Thermodynamic Solubility Determination

For drug development applications requiring precise solubility values (e.g., for structure-activity relationship studies), the Saturation Shake-Flask Method is the gold standard.[1][2][3]

Materials

-

Analyte: 1-((4-nitrophenyl)azo)-2-naphthol (Solid, >98% purity).

-

Solvents: HPLC-grade Ethanol, DMSO, Toluene, or Chloroform.[2]

-

Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1][2][3][4]

Workflow

-

Preparation: Add excess solid compound (approx. 10-20 mg) to 5 mL of the selected solvent in a glass vial.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge the sample at >10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant with the mobile phase (for HPLC) or the solvent (for UV-Vis).[3][4]

-

UV-Vis Detection: Measure absorbance at λmax ≈ 488 nm .

-

Calibration: Construct a standard curve using a pre-dissolved stock in DMSO.

-

Caption: Figure 2. Standard Operating Procedure (SOP) for thermodynamic solubility determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22917, Para Red.[2][3][4] Retrieved from [Link][2][3]

-

Mkpenie, V. N., & Essien, E. E. (2015). Solvent and Methyl Group Effects on the Electronic Spectral Properties of Azo-2-Naphthol Dye.[2][4] Chemical Science International Journal, 8(1), 1-8.[2][3] Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(4-NITROPHENYLAZO)-2-NAPHTHOL Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Para Red | C16H11N3O3 | CID 22917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-NITROPHENYLAZO)-2-NAPHTHOL | 6410-10-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. fssai.gov.in [fssai.gov.in]

- 10. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Magneson I (4-[(4-Nitrophenyl)azo]-1-naphthol)

Safety, Toxicology, and Analytical Applications in Drug Development

Executive Summary

This technical guide provides an in-depth analysis of Magneson I (4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol), a critical azo dye reagent used primarily for the colorimetric detection of Magnesium (Mg²⁺) and Molybdenum in pharmaceutical and environmental assays. While standard Safety Data Sheets (SDS) classify this compound as a skin and eye irritant, its metabolic fate poses significant toxicological considerations for research personnel.

This whitepaper moves beyond basic compliance, detailing the azoreductase-mediated metabolic activation that generates toxic aromatic amines. It also provides a self-validating experimental protocol for magnesium detection, ensuring high-fidelity data generation in drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

Magneson I is an azo dye synthesized by coupling diazotized p-nitroaniline with 1-naphthol. Its utility stems from its ability to form a colored "lake" complex with magnesium hydroxide in alkaline environments.[1]

| Parameter | Technical Specification |

| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |

| Common Name | Magneson I; Azo Violet |

| CAS Number | 74-39-5 (Primary); 5290-62-0 (Isomer variant) |

| Molecular Formula | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 293.28 g/mol |

| Appearance | Red to reddish-brown crystalline powder |

| Solubility | Insoluble in water; Soluble in dilute NaOH (purple/violet), Acetone, Ethanol |

| pKa | ~11.0 (Phenolic -OH group) |

Part 2: Hazard Identification & Mechanistic Toxicology

While GHS classification labels Magneson I as an irritant, the systemic risk lies in its metabolic degradation. Researchers handling this compound must understand the Azo Reduction Mechanism .

2.1 GHS Classification (Regulation (EC) No 1272/2008)

-

Eye Irrit. 2 (H319): Causes serious eye irritation.[4][2][3][5]

-

STOT SE 3 (H335): May cause respiratory irritation.

2.2 The "Hidden" Hazard: Metabolic Azo Reduction

The primary toxicological concern for azo dyes is not the parent molecule, but its cleavage products. Upon ingestion or significant systemic absorption, liver enzymes (cytochrome P450) and intestinal microflora (azoreductases) cleave the azo bond (-N=N-).[6]

Causality:

-

Reductive Cleavage: The azo bond is the weakest link metabolically.

-

Metabolite Generation: Magneson I cleaves into p-nitroaniline and 4-amino-1-naphthol .

-

Toxicity: p-Nitroaniline is a known methemoglobin-forming agent and a potential mutagen.

Visualization: Metabolic Degradation Pathway The following diagram illustrates the reductive cleavage mechanism that necessitates strict PPE usage.

Figure 1: Metabolic fate of Magneson I. The reductive cleavage releases p-nitroaniline, a toxic aromatic amine.

Part 3: Risk Management & Engineering Controls

To mitigate the risks identified above, the following engineering controls and PPE are mandatory.

3.1 Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm min) | Latex is permeable to many organic solvents (acetone/ethanol) used to dissolve Magneson. Nitrile offers superior resistance. |

| Respiratory | N95 / P2 Mask | The powder is fine and easily aerosolized. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism partially. |

| Eye Protection | Safety Goggles | Tightly fitting goggles are required due to the H319 (serious eye irritation) classification. |

3.2 Engineering Controls

-

Weighing: Must be performed inside a Chemical Fume Hood or a powder containment balance enclosure to prevent dust inhalation.

-

Decontamination: Surfaces contaminated with Magneson powder should be wiped with an ethanol-soaked tissue (to solubilize the dye) followed by soap and water.

Part 4: Analytical Application (Mg²⁺ Detection)

The following protocol describes the preparation and use of Magneson I for the qualitative and semi-quantitative detection of Magnesium.

Mechanism: In a strongly alkaline medium (pH > 12), Magnesium precipitates as Mg(OH)₂. Magneson I adsorbs onto these inorganic particles, causing a color shift from the reagent's purple/violet (in base) to a distinct Blue Lake complex.

4.1 Reagent Preparation

-

Magneson Reagent: Dissolve 0.01 g of Magneson I in 100 mL of Acetone. Store in an amber bottle (shelf life: 6 months).

-

Alkaline Buffer: Prepare a 2M Sodium Hydroxide (NaOH) solution.

4.2 Self-Validating Experimental Protocol

This workflow includes a Negative Control (Blank) and a Positive Control to prevent false positives (common due to heavy metal interference).

Step-by-Step Methodology:

-

Aliquot Samples: Label three borosilicate test tubes:

-

Tube A (Blank): 1 mL Distilled Water.

-

Tube B (Standard): 1 mL Mg²⁺ Standard Solution (100 ppm).

-

Tube C (Sample): 1 mL Test Solution.

-

-

Reagent Addition: Add 2 drops of Magneson Reagent to each tube.

-

Observation: All solutions should turn reddish-violet.

-

-

Alkalinization: Add 2M NaOH dropwise to each tube until the solution is strongly alkaline.

-

Critical Step: Verify pH > 12 using a pH strip.

-

-

Validation Check:

Visualization: Assay Logic Flow

Figure 2: Logical workflow for Magnesium detection using Magneson I, emphasizing control validation.

Part 5: Emergency Response & Waste Disposal

5.1 Spill Management

-

Small Spills (Solid): Do not dry sweep. Dampen with water to prevent dust, then scoop into a hazardous waste container.

-

Solution Spills: Absorb with vermiculite or sand. The dye stains surfaces aggressively; use ethanol for surface cleaning after bulk removal.

5.2 Disposal (Ecological Compliance)

Magneson I and its azo metabolites are not biodegradable in standard water treatment plants and may bioaccumulate.

-

Strict Rule: Do NOT pour down the drain.

-

Waste Stream: Collect in Halogenated Organic Waste (if dissolved in organic solvents) or Solid Hazardous Waste containers.

-

Destruction: High-temperature incineration is the only approved method to break the azo and nitro bonds completely.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 239845, 4-((4-Nitrophenyl)azo)-1-naphthol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: 4-[(4-nitrophenyl)azo]-1-naphthol.[7][8][9][10][11][12] Retrieved from [Link]

-

Chung, K. T. (2016).[13] Azo dyes and human health: A review. Journal of Environmental Science and Health, Part C. (Contextual grounding for azo reduction mechanism).

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. 5th Edition. Longman Scientific & Technical. (Source for Mg detection protocol).

Sources

- 1. Magneson I, Practical grade [himedialabs.com]

- 2. chemscience.com [chemscience.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 8. 4-(4-Nitrophenylazo)-1-naphthol | CAS 5290-62-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 4-(4-Nitrophenylazo)-1-naphthol [webbook.nist.gov]

- 10. 4-(4-Nitrophenylazo)-1-naphthol for synthesis 5290-62-0 [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of nitrophenyl azo dyes

The Nitrophenyl Azo Chromophore: From Victorian Textile Innovation to Modern Pharmacotoxicology

Executive Summary This technical guide explores the discovery, chemical synthesis, and biological implications of nitrophenyl azo dyes. Historically significant as the first "ingrain" dyes (e.g., Para Red), these compounds represent a critical intersection of organic synthesis and toxicology. For modern drug development professionals, understanding the nitrophenyl azo moiety is essential not only for dye chemistry but for navigating the pharmacokinetics of azo-based prodrugs and the mutagenic risks associated with azoreductase-mediated metabolism.

Part 1: Historical Genesis

The Convergence of Nitro Chemistry and Azo Coupling

The discovery of nitrophenyl azo dyes was not a singular event but a convergence of two mid-19th-century breakthroughs: the isolation of diazonium salts and the industrial mastery of nitration.

-

1858: The Diazonium Breakthrough: Peter Griess, working in Marburg and later London, discovered that aromatic amines could be converted into unstable diazonium salts using nitrous acid. This mechanism is the foundation of all azo dye synthesis.

-

1880-1885: The "Ingrain" Revolution: The true commercial breakthrough for nitrophenyl dyes came with the invention of Para Red (C.I. Pigment Red 1) by von Gallois and Ullrich.[1][2] Unlike previous dyes that were applied in solution, Para Red was synthesized in situ on the fiber.

-

The Process: Cotton fabric was soaked in

-naphthol (the coupler) and then immersed in a solution of diazotized -

Significance: This "ice color" process (requiring ice to stabilize the diazonium salt) produced a brilliant, wash-fast red that rivaled the expensive natural Turkey Red. It demonstrated the power of the nitro group (

) to shift absorption into the deep red spectrum while enhancing affinity for cellulose.

-

Evolution to Disperse Dyes In the 1920s, the introduction of hydrophobic acetate fibers rendered traditional water-soluble dyes useless. Chemists revisited simple nitrophenyl azo compounds, leading to the Disperse Dye class (e.g., Disperse Orange 3). These small, non-ionic molecules could penetrate synthetic fibers, a principle now analogous to the permeation of lipophilic drugs through biological membranes.

Part 2: Chemical Architecture & Synthesis Mechanism[3]

The synthesis of nitrophenyl azo dyes relies on diazotization followed by azo coupling . The presence of the electron-withdrawing nitro group on the amine precursor presents specific challenges and advantages.

The Electronic Effect

The nitro group (

-

Diazotization: It destabilizes the amine, making the formation of the diazonium ion slightly more difficult than with aniline, often requiring higher acidity to prevent the formation of triazenes.

-

Coupling: Once formed, the

-nitrobenzenediazonium ion is a potent electrophile (due to the electron deficiency), reacting rapidly with activated aromatic rings (phenols, amines).

Visualization: Synthesis Reaction Coordinate

The following diagram illustrates the reaction pathway for the synthesis of Para Red, highlighting the critical intermediate stages.

Figure 1: Reaction pathway for Para Red synthesis. The instability of the diazonium intermediate requires strict temperature control.

Part 3: Technical Protocol

Synthesis of 1-[(E)-(4-Nitrophenyl)diazenyl]-2-naphthol (Para Red)

This protocol is designed for laboratory-scale synthesis (10 mmol scale). It serves as a self-validating model for azo coupling efficiency.

Safety Prerequisite:

Reagents

| Component | Quantity | Role |

| 1.38 g (10 mmol) | Diazo component (Electrophile) | |

| Conc.[3] HCl (37%) | 3.0 mL | Acid source for diazotization |

| Sodium Nitrite ( | 0.75 g (11 mmol) | Nitrosating agent |

| 1.44 g (10 mmol) | Coupling component (Nucleophile) | |

| Sodium Hydroxide (10%) | ~15 mL | Solubilizer for naphthol |

| Ice | ~50 g | Thermal control |

Step-by-Step Methodology

Phase 1: Diazotization (The Electrophile)

-

Dissolution: In a 50 mL beaker, dissolve 1.38 g of

-nitroaniline in 10 mL of water and 3.0 mL of concentrated HCl. Heat gently if necessary to dissolve, then cool immediately to 0–5°C in an ice bath. Note: A fine precipitate of the amine hydrochloride may form; this is normal. -

Nitrosation: Dissolve 0.75 g

in 3 mL of water. Add this solution dropwise to the cold amine mixture with vigorous stirring. -

Checkpoint 1 (Starch-Iodide Test): After 5 minutes, place a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required to drive the reaction to completion). If negative, add small aliquots of

until positive. -

Clarification: The solution should become clear (pale yellow/orange) as the diazonium salt forms.[4] Keep strictly at 0–5°C.

Phase 2: Preparation of the Coupler (The Nucleophile)

-

In a separate 100 mL beaker, dissolve 1.44 g of

-naphthol in 15 mL of 10% NaOH solution. -

Cool this solution to 5–10°C. Explanation: The phenoxide ion is the active nucleophile, requiring basic conditions.

Phase 3: Coupling

-

Addition: Slowly pour the cold diazonium solution into the alkaline

-naphthol solution with constant stirring. -

Observation: A voluminous red precipitate (Para Red) forms immediately.

-

pH Control: The mixture should remain slightly alkaline or neutral. If it becomes too acidic, the coupling stops (phenoxide converts back to phenol).

-

Maturation: Stir for 15 minutes, then heat to 60°C for 10 minutes to coagulate the pigment.

Phase 4: Isolation

-

Filter the red solid using a Buchner funnel.

-

Wash copiously with water until the filtrate is neutral.

-

Dry at 60°C. Yield is typically >90%.

Part 4: Biological Interface & Drug Development

For pharmaceutical researchers, the relevance of nitrophenyl azo dyes extends beyond color. The azo bond is a metabolic target, and the nitro group influences redox cycling.

The Azoreductase Mechanism

The human gut microbiome (specifically Clostridium and Eubacterium species) expresses azoreductase enzymes.[5] These enzymes cleave the azo bond (

Therapeutic Relevance: This mechanism is exploited in Colon-Specific Drug Delivery . Prodrugs like Sulfasalazine consist of an antibiotic (sulfapyridine) linked by an azo bond to an anti-inflammatory (5-ASA). The bond remains stable in the stomach but is cleaved by colonic bacteria, releasing the active drugs exactly where needed.

Toxicology: The Mutagenic Risk

The cleavage products of nitrophenyl azo dyes are often more toxic than the parent dye.

-

Parent: Disperse Orange 3 (Azo dye)

Metabolites: -

Mechanism:

-Nitroaniline can be further reduced by nitroreductases to -

Ames Test: Nitrophenyl azo dyes frequently test positive in Salmonella typhimurium strains (TA98, TA100) specifically when S9 metabolic activation is present, confirming the pro-mutagenic nature of the metabolites.

Visualization: Metabolic Cleavage Pathway

The following diagram details the reductive cleavage of a generic nitrophenyl azo dye in the biological system.

Figure 2: Metabolic activation pathway. The cleavage of the azo bond by gut bacteria releases aromatic amines, which may undergo further activation to genotoxic species.[6][7]

References

-

Griess, P. (1858).[8] "Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Aminonitrophenyloxyd und Aminodinitrophenyloxyd." Annalen der Chemie und Pharmacie.

- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Detailed history of Para Red and ingrain dyes).

-

Chung, K. T. (2016). "Azo dyes and human health: A review." Journal of Environmental Science and Health, Part C.

- Platzek, T., et al. (1999). "Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro." Human & Experimental Toxicology. (Evidence of reductive cleavage on skin).

-

Sousa, T., et al. (2023). "Reductive metabolism of azo dyes and drugs: Toxicological implications." Food and Chemical Toxicology.

-

BenchChem. (2025).[4] "Synthesis of Azo Dyes via Diazotization and Coupling Reactions." Application Notes.

Sources

- 1. Para red - Wikipedia [en.wikipedia.org]

- 2. Para_Red [chemeurope.com]

- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. admin.heubach.com [admin.heubach.com]

Advanced Research Applications of Azo-Naphthol Architectures

From Structural Dynamics to Bio-Chemosensing Frontiers

Executive Summary

Azo-naphthol compounds, historically pigeonholed as textile colorants, have re-emerged as versatile scaffolds in high-precision research. Their utility stems from a unique structural duality: azo-hydrazone tautomerism . This dynamic equilibrium allows these molecules to act as molecular switches, highly specific metal ion chemosensors, and pharmacophores with potent antimicrobial and anticancer activities. This guide synthesizes the latest technical methodologies for synthesizing, characterizing, and applying azo-naphthol frameworks in modern laboratories.

Part 1: Structural Dynamics & Synthesis

The foundation of azo-naphthol utility lies in the diazotization-coupling sequence . Unlike simple azo benzenes, naphthol derivatives possess an intramolecular hydrogen bond that stabilizes the hydrazone tautomer, significantly influencing their electronic and biological properties.

1.1 Optimized Synthesis Protocol

Objective: Synthesis of 1-(phenylazo)-2-naphthol (Sudan I) as a model scaffold.

Reagents: Aniline (10 mmol), Sodium Nitrite (

Step-by-Step Methodology:

-

Diazotization (The Critical Step):

-

Dissolve aniline in 2.5 M HCl. Cool the solution to 0–5°C in an ice bath.

-

Scientific Rationale: Temperature control is non-negotiable. Above 5°C, the diazonium salt decomposes into a phenol via hydrolysis, ruining yield and purity.

-

Add aqueous

dropwise with vigorous stirring. Maintain temperature < 5°C. -

Validation: Test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid, ensuring complete conversion of amine.

-

-

Coupling (Electrophilic Aromatic Substitution):

-

Dissolve 2-naphthol in 10% NaOH (alkaline medium is required to generate the naphthoxide ion, a stronger nucleophile).

-

Slowly add the cold diazonium salt solution to the naphthoxide solution.

- ) attacks the electron-rich C1 position of the naphtholate.

-

Adjust pH to ~7-8 to precipitate the solid dye.

-

-

Purification:

-

Recrystallize from ethanol/water to remove unreacted amines and inorganic salts.

-

1.2 The Tautomeric Equilibrium

Azo-naphthols exist in a solvent-dependent equilibrium between the Azo (OH) and Hydrazone (NH) forms.

-

Azo Form: Favored in non-polar solvents; characterized by

bond.[5] -

Hydrazone Form: Favored in polar solvents and the solid state due to resonance-assisted hydrogen bonding (RAHB) between the carbonyl oxygen and the hydrazone proton.

Diagram 1: Synthesis Pathway & Tautomeric Equilibrium

Caption: Synthetic route via diazotization followed by the dynamic azo-hydrazone tautomeric shift.[5][6][7]

Part 2: Chemosensing & Metal Ion Detection

Azo-naphthols function as "turn-on" or colorimetric sensors.[8] The mechanism typically involves the coordination of a metal ion to the azo nitrogen and the naphthol hydroxyl (or carbonyl in hydrazone form), often triggering a Charge Transfer (CT) transition that shifts the absorption maximum.

2.1 Sensing Mechanism

The presence of electron-donating groups (e.g., -OH, -COOH) ortho to the azo group creates a "pincer" site.

-

Naked-Eye Detection: Binding causes a bathochromic shift (Red Shift), changing the solution color (e.g., Yellow

Red/Purple). -

Fluorescence: Metal binding can inhibit photo-induced electron transfer (PET) or induce chelation-enhanced fluorescence (CHEF).

2.2 Quantitative Performance Data

Table 1 summarizes recent applications of azo-naphthol sensors.

| Target Analyte | Detection Limit (LOD) | Mechanism | Observation | Reference |

| Hg(II) | Coordination to benzothiazole-azo motif | Pale Green | [1] | |

| Co(II) | Complex formation (1:1 stoichiometry) | Yellow | [2] | |

| Thiourea | H-bonding interaction with Eriochrome Black T | Blue | [3] | |

| Hydrazine | Reaction-based turn-on fluorescence | Fluorescence Pattern Change | [4] |

Part 3: Pharmacological Applications

The azo-naphthol scaffold is a privileged structure in drug discovery, particularly for its ability to bind DNA and inhibit specific enzymes.

3.1 Antimicrobial & Anticancer Activity[9][10][11][12][13]

-

Mechanism: The planar aromatic system allows for intercalation into DNA base pairs , disrupting replication. Furthermore, the redox potential of the azo group allows it to act as an electron acceptor, generating oxidative stress in microbial cells.

-

Recent Findings: Complexes of Cr(III), Mn(II), and Fe(III) with azo-naphthol ligands have shown superior antibacterial activity compared to the free ligands, likely due to the Overtone’s concept of cell permeability (chelation reduces polarity, facilitating cell membrane penetration) [5].

Diagram 2: Pharmacological Mechanism of Action

Caption: Mechanism of antimicrobial/anticancer action via chelation-enhanced membrane permeation.

3.2 Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Dissolve azo compound in DMSO (1 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth.

-

Inoculation: Add

CFU/mL of bacterial strain (e.g., S. aureus). -

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The lowest concentration with no visible turbidity is the MIC. Note: Always include a DMSO control to rule out solvent toxicity.

Part 4: Advanced Optical Materials (Photo-Switching)

Azo-naphthols are potent photo-switches . Upon irradiation with UV light (365 nm), the thermodynamically stable trans isomer converts to the cis isomer. This process is reversible via visible light or thermal relaxation.

-

Application: Optical data storage and holographic gratings.

-

Advantage: The large dipole moment change between trans and cis forms in azo-naphthols (enhanced by the push-pull electronic effect) allows for high-contrast optical switching [6].

References

-

Al-Saeedi, S. I., et al. (2023).[8] "A new benzothiazole azo dye colorimetric chemosensor for detecting Pb2+ ion."[8][14] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

Ghaedi, M., et al. (2012). "Naphthol Derivative Azo Dye Optical Sensor and Test-Strip for Naked-Eye Detection of Co2+ Ion." ResearchGate.[4][15][16] Link

-

Tavallali, H., et al. (2022).[13] "A novel and simple naphthol azo dye chemosensor as a naked eye detection tool for highly selective, sensitive and accurate determination of thiourea."[17] Spectrochimica Acta Part A. Link

-

Lee, H., et al. (2019). "Development of Azo-Based Turn-On Chemical Array System for Hydrazine Detection." ACS Omega. Link

-

Alaghaz, A. N., et al. (2015).[4] "Synthesis, Characterization, Antimicrobial, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes." Journal of Organometallic Chemistry. Link[10]

-

Samanta, S., et al. (2013).[13][18] "Photoswitching azo compounds in vivo with red light." Journal of the American Chemical Society.[18] Link

Sources

- 1. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]

- 2. Tautomeric photoswitches: anion-assisted azo/azine-to-hydrazone photochromism - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02906K [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 6. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chem.purdue.edu [chem.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation [frontiersin.org]

- 10. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A novel and simple naphthol azo dye chemosensor as a naked eye detection tool for highly selective, sensitive and accurate determination of thiourea in tap water, juices and fruit skins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photoswitching azo compounds in vivo with red light - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chromogenic Architecture & Applications of ((4-Nitrophenyl)azo)naphthol Isomers

Executive Summary

This technical guide analyzes the chromogenic behavior of ((4-Nitrophenyl)azo)naphthol , a class of azo dyes exhibiting distinct solvatochromic and metallochromic properties based on their isomeric configuration. We distinguish between the two primary isomers:

-

Para Red (1-[(4-nitrophenyl)azo]-2-naphthol): A model system for azo-hydrazone tautomerism and intramolecular hydrogen bonding (IMHB).

-

Magneson I (4-[(4-nitrophenyl)azo]-1-naphthol): A functional analytical reagent used for the colorimetric detection of Magnesium (

) and as a pH indicator.

Part 1: Molecular Architecture & Chromogenic Mechanisms

The core chromogenic property of this molecule stems from the conjugation of the azo group (

Azo-Hydrazone Tautomerism (The "Para Red" Mechanism)

In 1-[(4-nitrophenyl)azo]-2-naphthol , the hydroxyl group at the ortho position facilitates a strong Intramolecular Hydrogen Bond (IMHB) with the azo nitrogen. This stabilizes the Hydrazone tautomer, which is responsible for the deep red color in the solid state and polar solvents.

-

Azo Form (Yellow/Orange): Dominant in non-polar solvents (gas phase/hexane).

-

Hydrazone Form (Red): Dominant in solid state and polar solvents (ethanol/water) due to solvent stabilization of the dipolar character.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism driving the color shift.

Caption: Thermodynamic equilibrium between Azo and Hydrazone forms driven by solvent polarity and intramolecular hydrogen bonding.

Part 2: Spectral & Physicochemical Data[1][2][3][4]

The following data consolidates the properties of the two isomers. Note the distinct

| Property | Para Red (2-naphthol isomer) | Magneson I (1-naphthol isomer) |

| CAS Number | 6410-10-2 | 5290-62-0 |

| Structure | Ortho-azo coupling | Para-azo coupling |

| Primary Chromophore | Hydrazone (in solid/polar) | Azo (Resonance hybrid) |

| ~488 nm (Red) | ~460 nm (Orange-Yellow) | |

| pKa (Phenolic) | ~13.4 (High due to IMHB) | ~8.5 - 11.0 (Accessible) |

| Solubility | Insoluble in water; Soluble in hot chlorobenzene | Soluble in aqueous alkali |

| Primary Application | Pigment (Plastics, Ink) | Analytical Reagent ( |

Part 3: Analytical Application (Magnesium Detection)

While Para Red is chemically inert due to IMHB, Magneson I (4-[(4-nitrophenyl)azo]-1-naphthol) possesses a free phenolic group. In alkaline media, it deprotonates to form a violet anion. Upon addition of Magnesium, it forms a blue "Lake" (adsorption complex).[1]

Mechanism of Action: "Lake" Formation

Unlike simple chelation, Magneson functions by adsorbing onto the surface of precipitating Magnesium Hydroxide (

-

Alkaline Environment: Dye exists as a Violet Anion (

). -

Mg Addition:

(White precipitate). -

Lake Formation: The dye adsorbs onto the

particles, shifting electronic density and resulting in a Sky Blue precipitate .

Detection Workflow

Caption: Logic flow for the qualitative colorimetric detection of Magnesium using Magneson I.

Experimental Protocol: Qualitative Mg Detection

Reagents: 1M HCl, 2M NaOH, Magneson I Reagent (0.001% in dilute NaOH).

-

Preparation: Acidify 1 mL of the test solution with 2 drops of 1M HCl to dissolve any pre-existing hydroxides.

-

Reagent Addition: Add 2-3 drops of Magneson I reagent.[2] The solution should appear yellow/orange (acidic form).

-

Alkalinization: Add 2M NaOH dropwise while vortexing.

-

Observation: The solution passes through a violet stage (deprotonated dye).

-

-

Endpoint: Continue adding NaOH until the solution is strongly alkaline.

-

Positive: A flocculent blue precipitate forms (The Magnesium Lake).

-

Negative: The solution remains violet/purple with no blue precipitate.

-

Part 4: Synthesis Protocol (Para Red)

This protocol synthesizes the 2-naphthol isomer.[3] This reaction is a classic demonstration of electrophilic aromatic substitution via a diazonium intermediate.

Safety: Sodium nitrite is toxic. Diazonium salts are unstable when dry; keep in solution at 0-5°C.

Step-by-Step Methodology

Phase A: Diazotization[4][5]

-

Dissolution: In a 50 mL beaker, dissolve 1.4 g of 4-nitroaniline in 30 mL of 2M HCl . Heat gently if necessary to dissolve, then cool to 0-5°C in an ice bath. A fine precipitate of the amine hydrochloride may form (this is normal).

-

Nitrosation: Dissolve 0.8 g of Sodium Nitrite (

) in 5 mL of water. Add this dropwise to the cold amine solution while stirring vigorously.-

Control: Keep temperature below 5°C .

-

Result: The solution will clarify as the diazonium salt forms.[4]

-

Phase B: Coupling

-

Coupler Prep: In a separate flask, dissolve 1.5 g of 2-naphthol in 20 mL of 2M NaOH . Cool to 5°C.[4][6][7]

-

Reaction: Slowly pour the diazonium solution (Phase A) into the alkaline naphthol solution (Phase B) with constant stirring.

-

Observation: Immediate formation of a thick, bright red precipitate.[4]

-

-

Acidification: After 10 minutes, acidify the mixture with 2M HCl until litmus turns red (this ensures the dye is in its neutral, insoluble form).

-

Purification: Filter via Buchner funnel. Wash with cold water to remove salts. Recrystallize from boiling chlorobenzene (if high purity is required) or dry in a desiccator.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239845, ((4-Nitrophenyl)azo)naphthol. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Magneson/Mg detection protocols).

-

Gordon, P. F., & Gregory, P. (1987). Organic Chemistry in Colour. Springer-Verlag.[8] (Source for Azo-Hydrazone tautomerism mechanisms).[9][10]

Sources

- 1. Azo violet - Wikipedia [en.wikipedia.org]

- 2. Magneson Reagent | Vizag Chemicals [vizagchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. fog.ccsf.edu [fog.ccsf.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. researchgate.net [researchgate.net]

- 10. folia.unifr.ch [folia.unifr.ch]

protocol for using ((4-Nitrophenyl)azo)naphthol as a pH indicator

Application Note & Protocol: ((4-Nitrophenyl)azo)naphthol (Magneson II) as a pH and Metallochromic Indicator

Part 1: Introduction & Chemical Identity

((4-Nitrophenyl)azo)naphthol , commonly known as Magneson II (or sometimes conflated with Magneson I/Azo Violet), is a specialized azo dye used primarily in analytical chemistry. While historically renowned as a definitive spot-test reagent for Magnesium (Mg²⁺) detection, its structure—featuring a proton-labile phenolic hydroxyl group conjugated with an electron-withdrawing nitro-azo system—renders it a sensitive acid-base indicator in specific non-aqueous and alkaline aqueous environments.

This guide provides a rigorous protocol for its preparation and application, distinguishing it from its resorcinol analogue (Magneson I) to ensure experimental accuracy.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-1-ol |

| Common Name | Magneson II |

| CAS Number | 5290-62-0 |

| Molecular Formula | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 293.28 g/mol |

| Appearance | Orange-red to dark red crystalline powder |

| Solubility | Insoluble in water; Soluble in Ethanol, Acetone, Toluene, and dilute NaOH |

| pKa (Predicted) | ~8.2 (Phenolic -OH) |

| Indicator Type | Acid-Base (pH) & Metallochromic (Mg²⁺) |

Part 2: Mechanism of Action

The indicator functions through azo-hydrazone tautomerism coupled with phenolic deprotonation.

-

Acidic/Neutral Phase (pH < 8.0): The molecule exists primarily in the protonated azo form. The internal hydrogen bond stabilizes the structure, absorbing in the blue-green region and appearing Yellow/Orange .

-

Alkaline Phase (pH > 9.5): Deprotonation of the naphtholic hydroxyl group creates a phenoxide anion. The negative charge delocalizes across the azo system to the nitro group (push-pull effect), causing a significant bathochromic shift (red-shift) in absorption. The solution turns Red-Violet/Purple .

-

Metal Complexation (pH > 10 + Mg²⁺): In the presence of Magnesium ions in a strongly alkaline medium, the dye functions as a tridentate ligand (involving the azo nitrogen and phenoxide oxygen), forming a "Lake" complex. This restricts bond rotation and planarizes the molecule, shifting the color to Deep Blue .

Figure 1: Mechanistic pathway of color transition for Magneson II in response to pH and Magnesium ions.

Part 3: Preparation Protocols

Safety Note: This compound is an irritant. Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

Reagent A: 0.1% Indicator Solution (Standard)

Best for general acid-base titrations in aqueous/organic mixtures.

-

Weigh 0.10 g of ((4-Nitrophenyl)azo)naphthol (Magneson II).

-

Transfer to a 100 mL volumetric flask.

-

Add 50 mL of Ethanol (95%) or Methanol.

-

Sonicate for 5 minutes until fully dissolved (solution will be orange-red).

-

Dilute to volume with Ethanol.

-

Storage: Store in an amber glass bottle at room temperature. Stable for 6 months.

Reagent B: Alkaline Solution (For Metal Detection)

Best for Magnesium spot tests.

-

Weigh 0.10 g of Magneson II.

-

Dissolve in 100 mL of 1% NaOH solution.

-

The solution will be violet/purple initially due to the high pH.

-

Note: This solution degrades faster; prepare fresh monthly.

Part 4: Experimental Protocols

Protocol 1: Determination of pH Transition Interval

Objective: To validate the specific color change range for your specific batch/isomer.

Materials:

-

Buffer solutions (pH 7.0, 8.0, 9.0, 10.0, 11.0, 12.0).

-

0.1% Magneson II Solution (Reagent A).

-

Spectrophotometer (Optional) or White background tile.

Steps:

-

Prepare Aliquots: Pipette 10 mL of each buffer into separate clear glass vials.

-

Add Indicator: Add 3 drops (approx. 150 µL) of Reagent A to each vial.

-

Mix: Vortex gently for 5 seconds.

-

Observation:

-

pH 7.0 - 8.0: Solution should remain Yellow/Orange .

-

pH 8.5 - 9.5: Transition zone (Orange-Red).

-

pH > 10.0: Solution becomes distinct Red-Violet .

-

-

Validation: If using a spectrophotometer, scan from 400–700 nm. Look for the disappearance of the peak at ~480 nm and appearance of a peak at ~540 nm.

Protocol 2: Non-Aqueous Titration of Weak Acids

Magneson II is particularly effective in non-aqueous solvents where typical indicators fail.

Setup:

-

Analyte: Weak acid dissolved in Acetone or DMF.

-

Titrant: 0.1 N Potassium Hydroxide (KOH) in Isopropanol.

Procedure:

-

Dissolve the sample in 25 mL of Acetone.

-

Add 5 drops of Magneson II indicator. The solution should be Yellow .

-

Titrate with 0.1 N KOH under constant magnetic stirring.

-

Endpoint: The color changes sharply from Yellow to Violet .

-

Note: Perform a blank titration on the solvent to correct for solvent acidity.

Protocol 3: Interference Check (Magnesium Exclusion)

Critical Step: Because this dye detects Mg²⁺, you must verify your pH analysis is not a false positive caused by Mg²⁺ contamination.

-

If a Blue or Blue-Violet precipitate forms instead of a clear Violet solution, Magnesium is present.[3]

-

Correction: Add EDTA (0.01 M) to the sample buffer before adding the indicator. EDTA will sequester Mg²⁺, allowing the dye to function purely as a pH indicator (showing the Violet alkaline form, not the Blue complex).

Part 5: Troubleshooting & Interferences

| Issue | Cause | Corrective Action |

| Precipitation | Indicator insolubility in water-heavy matrix. | Use a mixed solvent system (50% Ethanol/Water) or switch to Reagent B (Alkaline). |

| Blue Coloration | Magnesium (Mg²⁺) contamination.[4][5][6] | Add EDTA to sequester metals. Ensure glassware is acid-washed. |

| Fading Color | Oxidation of the azo bond. | Prepare fresh indicator. Store away from direct sunlight. |

| Sluggish Endpoint | Slow equilibrium kinetics. | Stir vigorously; wait 15 seconds between drops near the endpoint. |

Part 6: Workflow Diagram

Figure 2: Decision tree for selecting the correct protocol path based on solvent and interference risks.

References

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

- Bishop, E. (1972). Indicators. Pergamon Press. (Detailed theory on azo-hydrazone tautomerism and pH transition intervals).

- Townshend, A. (1995). Encyclopedia of Analytical Science. Academic Press.

-

PubChem. (n.d.). 4-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-1-ol (Compound Summary). National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

- Sigma-Aldrich. (n.d.). Magneson II Product Specification Sheet. Merck KGaA.

Sources

- 1. Titan yellow (C. I. 19540), 100 g, CAS No. 1829-00-1 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - France [carlroth.com]

- 2. Titan yellow (C. I. 19540), 5 g, CAS No. 1829-00-1 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 3. scribd.com [scribd.com]

- 4. What is a magneson reagent and explain its uses class 11 chemistry CBSE [vedantu.com]

- 5. uou.ac.in [uou.ac.in]

- 6. youtube.com [youtube.com]

Application Note: Quantitative Colorimetric Determination of Magnesium Ions using ((4-Nitrophenyl)azo)naphthol (Magneson I)

Abstract

This application note details a robust protocol for the quantitative determination of Magnesium (Mg²⁺) ions in aqueous solutions and biological fluids using ((4-Nitrophenyl)azo)naphthol , commonly known as Magneson I . While historically utilized as a qualitative spot test reagent, this protocol adapts the chemistry for quantitative spectrophotometry through the use of colloidal stabilization. The method relies on the formation of a blue adsorption complex ("lake") between the azo dye and magnesium hydroxide in a strongly alkaline environment.[1] This guide is designed for researchers in drug development and analytical chemistry requiring a cost-effective, rapid alternative to Atomic Absorption Spectroscopy (AAS) for magnesium quantification.

Introduction

Magnesium is a critical electrolyte in biological systems, influencing enzymatic reactions, nucleic acid stability, and neuromuscular transmission. In drug development, monitoring Mg²⁺ levels is essential during formulation stability testing and preclinical toxicology screening.

Standard methods like AAS or ICP-MS offer high sensitivity but require expensive instrumentation and significant capital expenditure. Colorimetric methods using azo dyes provide a viable alternative.[2] Magneson I (4-(p-nitrophenylazo)-1-naphthol) is an azo dye that functions as a metallochromic indicator. In the presence of strong alkali, Mg²⁺ precipitates as Mg(OH)₂, and the dye adsorbs onto these particles, inducing a bathochromic shift from the reagent’s native reddish-violet to a deep blue "lake" complex.

Technical Challenges & Solutions

-

Challenge: The reaction product is a precipitate (lake), not a soluble chelate, leading to sedimentation and unstable absorbance readings.

-

Solution: This protocol incorporates a protective colloid stabilizer (Polyvinyl Alcohol or Gelatin) to maintain the Mg-Magneson lake as a stable, homogeneous suspension suitable for spectrophotometric analysis.

Chemical Principle

The determination is based on the adsorption of the phenolic form of the azo dye onto the surface of colloidal magnesium hydroxide.

-

Alkaline Environment: Sodium Hydroxide (NaOH) raises the pH (>12), causing Mg²⁺ to precipitate as Mg(OH)₂.

-

Dye Activation: In this high pH, ((4-Nitrophenyl)azo)naphthol exists in its anionic form (purple/violet).

-

Lake Formation: The anionic dye adsorbs onto the positively charged surface sites of the Mg(OH)₂ precipitate (or co-precipitates), forming a blue magnesium-dye "lake."

-

Stabilization: The stabilizer polymer wraps around the micro-precipitates, preventing agglomeration and settling, allowing for optical density measurement at 520–550 nm .

Mechanism Diagram

Figure 1: Reaction mechanism showing the formation of the Magnesium-Dye Lake complex.

Materials and Reagents

Instrumentation

-

UV-Vis Spectrophotometer (capable of reading at 520 nm).

-

1 cm path length quartz or glass cuvettes.

-

Vortex mixer.

-

Centrifuge (for sample clarification if needed).[3]

Reagents

-

Magneson I Reagent: ((4-Nitrophenyl)azo)naphthol (CAS: 5290-62-0).

-

Solvent: Ethanol (95%) or Acetone (Analytical Grade).

-

Alkali Solution: Sodium Hydroxide (NaOH), 2.0 M and 0.1 M.

-

Stabilizer: Polyvinyl Alcohol (PVA) 1% w/v solution OR Gelatin 0.5% w/v.

-

Magnesium Standard: Magnesium Chloride Hexahydrate (MgCl₂·6H₂O).

-

Masking Agents (Optional): Triethanolamine (to mask Al³⁺ and Fe³⁺).

Experimental Protocol

Reagent Preparation

| Reagent | Preparation Instructions | Storage |

| Magneson I Stock (0.05%) | Dissolve 50 mg of ((4-Nitrophenyl)azo)naphthol in 100 mL of acetone or ethanol. | Amber bottle, 4°C (Stable for 1 month). |

| NaOH Solution (2.0 M) | Dissolve 8.0 g NaOH pellets in 100 mL deionized water. Caution: Exothermic. | Plastic container (Glass may leach silicates). |

| Stabilizer Solution | Dissolve 1.0 g PVA in 100 mL warm deionized water. Stir until clear. | Room Temp. Discard if cloudy. |

| Mg Standard Stock (1000 ppm) | Dissolve 1.013 g MgSO₄·7H₂O or 0.836 g MgCl₂·6H₂O in 100 mL DI water. | 4°C. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for colorimetric analysis.

Detailed Procedure

-

Calibration Curve Construction:

-

Prepare working standards of 0, 1, 2, 4, 6, 8, and 10 ppm (mg/L) Mg²⁺ from the stock solution.